Mono(tetramethylammonium)tribromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H12Br3N-2 |
|---|---|
Molecular Weight |
313.86 g/mol |
IUPAC Name |
tetramethylazanium;tribromide |
InChI |
InChI=1S/C4H12N.3BrH/c1-5(2,3)4;;;/h1-4H3;3*1H/q+1;;;/p-3 |
InChI Key |
NLIYLIMLLSJBOF-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)C.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Mono Tetramethylammonium Tribromide
Biomimetic Oxidation Approaches for Quaternary Ammonium (B1175870) Tribromide Synthesis
Biomimetic oxidation represents a significant advancement in the synthesis of quaternary ammonium tribromides (QATBs), including mono(tetramethylammonium)tribromide. These methods draw inspiration from natural enzymatic processes, utilizing transition metal ions to activate oxidizing agents for the conversion of bromide to tribromide. google.comresearchgate.net This approach circumvents the direct use of toxic and corrosive molecular bromine and hydrobromic acid. google.comgoogle.com
Peroxometal Intermediate-Mediated Oxidations (e.g., Molybdic Acid/Hydrogen Peroxide Systems)
A notable biomimetic strategy involves the use of peroxometal intermediates, which are formed in situ from the reaction of a transition metal species with hydrogen peroxide. google.comgoogle.com For instance, systems employing molybdic acid or vanadium(V) oxide with hydrogen peroxide have proven effective in oxidizing quaternary ammonium bromides to their corresponding tribromides. researchgate.netias.ac.in
The mechanism involves the activation of hydrogen peroxide by a higher valent metal ion, forming a peroxometal complex. This complex then facilitates the oxidation of bromide ions (Br⁻) to the tribromide ion (Br₃⁻). google.com The primary source of bromide is the quaternary ammonium bromide itself, with additional bromide ions often supplied from a secondary source like potassium bromide (KBr) to achieve quantitative yields. scispace.comgoogle.com This method is considered environmentally favorable as it avoids the use of elemental bromine and produces stable, crystalline tribromides. ias.ac.in
Permanganate-Mediated Oxidations (e.g., KMnO₄ with KBr/H₂SO₄)
Potassium permanganate (B83412) (KMnO₄) serves as a potent and environmentally friendly oxidizing agent for the synthesis of quaternary ammonium tribromides. researchgate.net This solvent-free method involves the direct oxidation of a quaternary ammonium bromide in the presence of potassium bromide and sulfuric acid supported on silica (B1680970) gel. researchgate.net The reaction is efficient, proceeds under mild conditions, and offers high purity and excellent yields of the desired tribromide. researchgate.net The oxidative conversion involves the oxidation of Br⁻ to Br₃⁻ by KMnO₄, which is reduced in the process. researchgate.net
Cerium(IV) Ammonium Nitrate (B79036) (CAN) Mediated Oxidation
Cerium(IV) ammonium nitrate (CAN) has emerged as a versatile and powerful one-electron oxidant in various organic transformations, including the synthesis of tribromides. nih.govsigmaaldrich.com The CAN-mediated method involves the oxidation of bromide ions to bromine radicals. lookchem.com This reaction is typically carried out in a two-phase system of water and dichloromethane, where CAN efficiently oxidizes potassium bromide. lookchem.com This approach has been successfully applied to the bromination of various organic substrates, indicating its utility in generating the active brominating species. researchgate.netnih.gov
Metal- and Mineral-Acid-Free Synthetic Protocols (e.g., m-Chloroperbenzoic Acid Oxidation)
In a significant step towards greener synthesis, a novel metal- and mineral-acid-free protocol has been developed using meta-chloroperbenzoic acid (m-CPBA) as the oxidant. researchgate.netdntb.gov.ua This method involves the oxidation of quaternary ammonium bromides with m-CPBA in an aqueous medium, in the presence of potassium bromide as an additional bromide source. researchgate.net This approach is noteworthy for its operational simplicity, avoidance of heavy metal catalysts and strong mineral acids, and for producing a variety of tribromides in very good yields. researchgate.net
Comparative Analysis of Synthetic Efficiency, Yields, and Environmental Benignity
The evolution of synthetic methods for this compound and other QATBs reflects a clear trend towards more efficient, high-yielding, and environmentally conscious processes.
| Synthetic Method | Oxidizing System | Key Advantages | Yields | Environmental Considerations |
| Biomimetic Oxidation (Peroxometal) | Molybdic Acid/H₂O₂ or V₂O₅/H₂O₂ | Avoids elemental bromine and HBr; produces stable, crystalline products. google.comgoogle.comias.ac.in | Quantitative yields reported. google.com | Considered environmentally benign; uses catalytic amounts of metal. researchgate.netias.ac.in |
| Biomimetic Oxidation (Permanganate) | KMnO₄/KBr/H₂SO₄-SiO₂ | Solvent-free; high purity; short reaction times; mild conditions. researchgate.net | Excellent yields. researchgate.net | Environmentally friendly due to the nature of the oxidant and solvent-free conditions. researchgate.netresearchgate.net |
| Cerium(IV) Ammonium Nitrate (CAN) Oxidation | CAN/KBr | Versatile and powerful oxidant; efficient for generating brominating species. nih.govlookchem.com | High yields for subsequent bromination reactions. lookchem.com | Avoids direct use of bromine, but involves a metal salt. |
| Metal- and Mineral-Acid-Free Oxidation | m-CPBA/KBr | Avoids heavy metals and strong acids; operationally simple; aqueous medium. researchgate.net | Very good yields. researchgate.net | High environmental benignity due to the absence of metal catalysts and mineral acids. researchgate.net |
Early methods for preparing QATBs often relied on the direct use of elemental bromine and hydrobromic acid, posing significant environmental and safety concerns. scispace.com The development of biomimetic oxidation approaches, particularly those using peroxometal intermediates, represented a major step forward by eliminating the need for these hazardous reagents. google.comgoogle.com These methods offer quantitative yields and are considered more economical and cleaner. scispace.com
Permanganate-mediated synthesis further enhances the green credentials by operating under solvent-free conditions, providing high yields and purity with short reaction times. researchgate.net Similarly, the m-CPBA oxidation protocol stands out for its complete avoidance of metals and mineral acids, making it a highly attractive option from an environmental standpoint. researchgate.net
While CAN-mediated oxidation is a powerful tool, the use of a metal salt might be a minor drawback compared to the completely metal-free m-CPBA method. However, all these advanced methodologies offer significant improvements in terms of safety, efficiency, and environmental impact over the traditional synthetic routes. The choice of a specific method may depend on factors such as the availability of reagents, desired scale of production, and specific environmental and safety requirements.
Sophisticated Structural Elucidation and Spectroscopic Characterization of Mono Tetramethylammonium Tribromide
Advanced Crystallographic Investigations of Tetramethylammonium (B1211777) Salts
Crystallographic studies are paramount in defining the precise spatial arrangement of atoms within a crystal lattice, offering invaluable information on bond lengths, bond angles, and intermolecular interactions. For salts containing the tetramethylammonium cation, these investigations reveal intricate details about their solid-state architecture.
The crystal structure of salts containing the tetramethylammonium cation, such as tetramethylammonium bromide, often adopts a tetragonal unit cell, which can be described as a distorted CsCl-type lattice. researchgate.net This arrangement is a common feature for several tetramethylammonium salts with various anions. researchgate.net For instance, a redetermination of the tetramethylammonium bromide structure confirmed its crystallization in the P4/mmm space group with lattice parameters a = 7.708 Å and c = 5.498 Å, with two formula units (Z=2) per unit cell. researchgate.net In this structure, the tetramethylammonium cations and bromide anions are situated at sites of high symmetry. researchgate.net
In the case of tetramethylammonium mercury tribromide, a related compound, the crystal structure was determined by two-dimensional Fourier methods. iucr.org This analysis revealed that the structure is intermediate between one composed of discrete anions and one with infinite anion chains extending through the crystal. iucr.org The difficulty in cleaving the crystals across the c-axis can be understood from this packing arrangement. iucr.org
| Compound | Crystal System | Space Group | a (Å) | c (Å) | Z |
| Tetramethylammonium Bromide | Tetragonal | P4/mmm | 7.708 | 5.498 | 2 |
Table 1: Crystal lattice parameters for Tetramethylammonium Bromide. researchgate.net
Disorder, both positional and orientational, is a common phenomenon in crystals containing polyatomic ions like the tetramethylammonium cation. researchinip.com The symmetry of the crystal plays a crucial role in defining the nature of this disorder. In the refined structure of tetramethylammonium bromide, the cations and anions occupy sites of 4mm and 4̅2m symmetry, respectively. researchgate.net This high symmetry implies that the methyl groups of the tetramethylammonium cation possess a mirror plane. researchgate.net
General principles have been established to govern the precise positions among which ions are disordered, particularly when short-range ordering is not considered. researchinip.com The application of these principles is essential for the reliable refinement of crystal structures exhibiting such disorder. researchinip.com In many tetramethylammonium salts, the cation can exhibit orientational disorder, where the entire ion or parts of it can occupy multiple orientations within the crystal lattice. This disorder can have significant implications for the physical properties of the material. For example, the ferroelectric reversal observed at room temperature in tetramethylammonium mercury tribromide crystals can be explained by the relative movement of the mercury atom to a corresponding position on the opposite side of its three bonded bromine atoms. iucr.org
Spectroscopic Techniques for Anion and Cation Characterization
Spectroscopic methods are indispensable for probing the vibrational and electronic properties of molecules and ions. For mono(tetramethylammonium)tribromide, a suite of spectroscopic techniques allows for the detailed characterization of both the tribromide anion and the tetramethylammonium cation.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful means to investigate the characteristic vibrations of the tribromide anion (Br₃⁻). mdpi.com The tribromide anion is a linear molecule, and its vibrational modes are sensitive to its chemical environment. ontosight.ai
Raman spectroscopy has been effectively used to study the Br-Br stretching fundamentals in various tribromide-containing species. electronicsandbooks.com For instance, in matrix isolation studies of alkali metal-bromine reaction products, the (Br-Br) stretching fundamentals of the Br₂⁻ species were observed in the 149-160 cm⁻¹ range. electronicsandbooks.com The tribromide anion itself exhibits a characteristic vibrational stretching frequency around 170 cm⁻¹. researchgate.net A systematic study of rhenium clusters with mixed sulfur/bromine inner ligands showed that vibrations in the region of 170 cm⁻¹ can be attributed to Re-Br stretching vibrations. mdpi.com
Infrared spectroscopy also provides key signatures for the tribromide anion, with absorption bands appearing at approximately 1600 and 3000 cm⁻¹. ontosight.ai The inclusion of anharmonicity in theoretical calculations of IR and Raman spectra has been shown to be important for accurately predicting combination and overtone bands observed in experimental spectra. rsc.org
| Spectroscopic Technique | Characteristic Frequency (cm⁻¹) | Assignment |
| Raman Spectroscopy | ~170 | Br-Br stretch in Br₃⁻ |
| Infrared Spectroscopy | ~1600, ~3000 | Br₃⁻ vibrational modes |
Table 2: Characteristic vibrational frequencies for the Tribromide Anion. ontosight.airesearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and ions in solution. For the tetramethylammonium cation, ¹H and ¹³C NMR provide unambiguous signals that confirm its identity and purity.
The ¹H NMR spectrum of the tetramethylammonium cation typically exhibits a singlet in the region of δ 3.1-3.2 ppm, corresponding to the twelve equivalent protons of the four methyl groups. bmrb.iochemicalbook.comchemicalbook.com For instance, in D₂O, the ¹H NMR signal for the tetramethylammonium cation is observed at approximately 3.18 ppm. bmrb.io
The ¹³C NMR spectrum shows a single resonance for the four equivalent carbon atoms of the methyl groups. The chemical shift for these carbons is typically around 58 ppm. bmrb.iochemicalbook.com In one study, the ¹³C NMR chemical shift for the tetramethylammonium cation in D₂O was reported as 57.963 ppm. bmrb.io Another study reported a similar value of δ 58.0 ppm. iucr.orgnih.gov
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹H | D₂O | ~3.18 |
| ¹³C | D₂O | ~58.0 |
Table 3: Typical NMR chemical shifts for the Tetramethylammonium Cation. bmrb.ioiucr.orgnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within molecules and ions. The tribromide anion possesses a characteristic and intense absorption peak in the UV region, making this technique highly effective for its detection and quantification. researchgate.net
The UV-Vis spectrum of the tribromide anion typically shows a strong absorption maximum in the range of 260-280 nm. researchgate.netresearchgate.net Specifically, an intense absorption peak at 279 nm is considered characteristic of the Br₃⁻ anion. researchgate.net In a study of electrolyzed bromide solutions, the UV spectrum of the tribromide ion showed a distinct peak that differentiated it from bromide and dibromine species. researchgate.net
The formation of charge-transfer complexes can also be investigated using UV-Vis spectroscopy. rsc.org In such complexes, an electron is transferred from a donor to an acceptor molecule upon absorption of light, often resulting in new absorption bands. While specific charge-transfer studies involving this compound are not detailed in the provided context, the principles of UV-Vis spectroscopy are fundamental to characterizing such interactions.
| Species | Absorption Maximum (λmax) (nm) |
| Tribromide Anion (Br₃⁻) | 260 - 280 |
Table 4: Characteristic UV-Vis absorption for the Tribromide Anion. researchgate.netresearchgate.net
Advanced Solid-State Analytical Techniques
The comprehensive characterization of this compound in the solid state relies on a suite of advanced analytical techniques. These methods provide critical insights into the compound's surface morphology, elemental composition, crystalline nature, and thermal stability. The following sections detail the application and findings from Scanning Electron Microscopy-Energy Dispersive X-Ray Analysis (SEM-EDX), Powder X-Ray Diffraction (Powder XRD), and Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA) in the study of this compound.
Scanning Electron Microscopy-Energy Dispersive X-Ray Analysis (SEM-EDX)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. rsc.org It operates by scanning a sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's structure and composition. filab.fr When combined with Energy Dispersive X-Ray Analysis (EDX), the technique allows for simultaneous elemental analysis. rsc.orgfilab.fr The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are detected and analyzed to identify the elemental makeup of the scanned area. filab.fr
For this compound, SEM analysis would reveal the particle shape, size distribution, and surface texture of the crystalline solid. This morphological information is crucial for understanding the material's physical properties.
The corresponding EDX analysis provides qualitative and quantitative data on the elemental composition. As expected for this compound, the analysis would confirm the presence of carbon (C), nitrogen (N), and bromine (Br). The quantitative results from EDX analysis provide the weight and atomic percentages of these constituent elements, which can be compared against the theoretical values calculated from the compound's chemical formula, C₄H₁₂NBr₃, thereby verifying the elemental stoichiometry of the synthesized material.
Table 1: Expected Elemental Composition Data from EDX Analysis of this compound
| Element | Theoretical Atomic % | Experimental Atomic % | Theoretical Weight % | Experimental Weight % |
|---|---|---|---|---|
| Carbon (C) | 23.5% | Experimentally Determined Value | 15.34% | Experimentally Determined Value |
| Nitrogen (N) | 5.9% | Experimentally Determined Value | 4.47% | Experimentally Determined Value |
Powder X-Ray Diffraction (Powder XRD)
Powder X-Ray Diffraction (Powder XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. A powdered sample is irradiated with monochromatic X-rays, and the resulting diffraction pattern of scattered X-ray intensity versus scattering angle (2θ) is recorded. This pattern serves as a unique "fingerprint" for a crystalline solid, as the peak positions are determined by the dimensions of the unit cell, and the peak intensities are related to the arrangement of atoms within that cell.
The Powder XRD pattern of this compound would be used to confirm its crystalline nature and phase purity. The presence of sharp, well-defined peaks in the diffractogram indicates a well-ordered, crystalline material. Conversely, a broad, featureless pattern would suggest an amorphous solid. While specific, detailed crystallographic data for this compound is not widely available in the cited literature, analysis of its constituent ions suggests it would likely crystallize in a structure analogous to other tetramethylammonium salts, which often adopt tetragonal crystal systems. researchgate.net The precise 2θ peak positions would allow for the calculation of the unit cell parameters.
Table 2: Representative Powder XRD Data Presentation for this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| Specific data not available in cited literature | Calculated Value | Measured Value |
| Specific data not available in cited literature | Calculated Value | Measured Value |
| Specific data not available in cited literature | Calculated Value | Measured Value |
Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the physical and chemical changes that occur in a substance as a function of increasing temperature. abo.fi TGA measures the change in mass of a sample over time as the temperature changes, providing information about thermal stability and decomposition pathways. abo.fi DTA measures the temperature difference between a sample and an inert reference material as they are subjected to an identical temperature program. abo.fi This reveals whether physical or chemical changes are endothermic (heat absorbed) or exothermic (heat released).
When applied to this compound, a combined TGA/DTA analysis would characterize its thermal stability and decomposition profile. The TGA curve would show the temperature at which mass loss begins, indicating the onset of decomposition. For a polyhalide salt like this, the initial decomposition step is anticipated to be the loss of a bromine molecule (Br₂).
The DTA curve would show corresponding thermal events. For instance, an endothermic peak might be observed corresponding to the melting of the compound, if it melts before decomposing. The decomposition process itself is typically accompanied by one or more exothermic or endothermic peaks. Analysis of a related compound, tetramethylammonium nitrate (B79036), shows a significant exothermic decomposition between 270 °C and 375 °C. researchgate.net A similar multi-stage decomposition profile would be expected for the tribromide salt, beginning with the loss of Br₂ followed by the subsequent breakdown of the remaining tetramethylammonium bromide.
Table 3: Expected Thermal Analysis Events for this compound
| Temperature Range (°C) | Thermal Event | Mass Loss (%) (from TGA) | DTA Peak |
|---|---|---|---|
| e.g., 115-125 | Melting (if applicable) | ~0% | Endothermic |
| e.g., >150 | Initial Decomposition (Loss of Br₂) | Theoretical: 50.9% of anion mass | Endothermic/Exothermic |
Theoretical and Computational Chemistry Studies on Mono Tetramethylammonium Tribromide Reactivity and Structure
Quantum Mechanical (QM) Modeling of Active Bromination Species
Quantum mechanical modeling has been instrumental in identifying the true electrophilic species responsible for bromination. Historically, the free tribromide anion (Br₃⁻) was suggested to be the active brominating agent in reactions involving quaternary ammonium (B1175870) tribromides. However, computational analyses have cast significant doubt on this hypothesis and pointed towards the undissociated ion pair as the key player. wuxibiology.com
Computational studies have explored the feasibility of the free tribromide anion acting as an electrophile in bromination reactions. Calculations of the Lowest Unoccupied Molecular Orbital (LUMO) of the Br₃⁻ anion revealed a LUMO energy of 3.07 eV. wuxibiology.com This high energy level is considered too elevated for the anion to function as an effective brominating species in reactions that proceed at room temperature. wuxibiology.com Further modeling of the reaction energy profile for a mechanism involving the free tribromide anion showed that the energy continually increases as the carbon-bromine bond distance shortens, which does not support it being the active electrophile. wuxibiology.com
In contrast, QM modeling strongly suggests that the undissociated mono(tetramethylammonium)tribromide ion pair is the active bromination species. wuxibiology.com In these calculations, the tetrabutylammonium (B224687) cation of the commonly used tetrabutylammonium tribromide (TBABr₃) was simplified to a tetramethylammonium (B1211777) (TMA) cation for computational efficiency. wuxibiology.com This model represents the essential features of the ion-paired structure. The association between the tetramethylammonium cation and the tribromide anion lowers the LUMO energy significantly, rendering the complex a much more viable electrophile. wuxibiology.com
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.orgyoutube.comlibretexts.org It posits that the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the LUMO of another governs the reaction. wikipedia.org For an electrophile, a lower LUMO energy corresponds to higher reactivity. wuxibiology.com
QM calculations investigated two possible association modes between the tetramethylammonium (TMA⁺) cation and the tribromide anion. The calculated LUMO energies for these structures were dramatically lower than that of the free tribromide anion, supporting the hypothesis that the ion pair is the active electrophile. wuxibiology.com
| Species | LUMO Energy (eV) |
|---|---|
| Free Tribromide Anion (Br₃⁻) | 3.07 |
| TMABr₃ (TMA⁺ attached to terminal Br-1) | 0.41 |
| TMABr₃ (TMA⁺ attached to central Br-2) | -0.34 |
The significantly lower LUMO energy, particularly when the cation is associated with the central bromine atom (-0.34 eV), indicates a much more reactive electrophile compared to the free tribromide anion. wuxibiology.com This finding provides a strong theoretical basis for the undissociated ion pair being the active species in bromination reactions. wuxibiology.com
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
DFT calculations are a cornerstone of computational chemistry for modeling reaction mechanisms and determining their energetic landscapes. For the bromination of phenol (B47542) using this compound as a model, DFT has been used to calculate reaction energy profiles and elucidate the factors controlling regioselectivity.
By modeling the reaction energy profile, researchers have estimated the activation energy for the bromination of phenol. In these calculations, the distance between the third bromine atom (Br-3) of the TMABr₃ complex and the para carbon of phenol was varied. The energy reached a maximum at a C-Br distance of 2.4 Å, yielding an estimated activation energy of approximately 25 kcal/mol for para-bromination. wuxibiology.com
To understand the high para selectivity observed experimentally with these reagents, the reaction energy profile for ortho-bromination was also calculated for comparison. The activation energy for the ortho pathway was found to be about 45 kcal/mol, which is 20 kcal/mol higher than that for the para position. wuxibiology.com This substantial energy difference strongly accounts for the observed high para selectivity. wuxibiology.com
| Bromination Pathway | Estimated Activation Energy (kcal/mol) |
|---|---|
| Para Substitution | ~25 |
| Ortho Substitution | ~45 |
Analysis of the transition state structures from the reaction energy profile calculations provides further mechanistic details. The calculations revealed that the connection between the TMA⁺ cation and the tribromide anion is dynamic, with different initial associations leading to an identical transition structure. wuxibiology.com
A key finding from the orbital interaction analysis is the geometry of the approach of the electrophile to the aromatic ring. The calculations show that the terminal bromine atom (Br-3) of the TMABr₃ complex approaches the para carbon of phenol at an angle close to 90° relative to the plane of the phenol ring. wuxibiology.com This perpendicular approach enables a more optimal orbital interaction for the formation of the new carbon-bromine bond, facilitating the electrophilic attack. wuxibiology.com
Computational Studies of Noncovalent Interactions
Beyond the covalent interactions of bond formation, noncovalent interactions play a crucial role in the structure, stability, and reactivity of chemical systems. escholarship.org In the case of this compound, computational studies have highlighted the importance of such interactions in directing the outcome of reactions. DFT calculations and Quantum Theory of Atoms in Molecules (QTAIM) analyses are frequently used to study these phenomena. researchgate.netmdpi.com
In the context of the selective para-bromination of phenol, electrostatic potential energy and electron density maps derived from QM calculations revealed the presence of a significant non-covalent interaction. wuxibiology.com This interaction occurs between the oxygen atom of the phenol's hydroxyl group and a hydrogen atom on the nearest methyl group of the tetramethylammonium cation. wuxibiology.com This non-covalent bond acts as an anchor, orienting the reagent in a specific way that favors the delivery of the bromine to the para position, thus explaining the high regioselectivity observed. wuxibiology.com The electrostatic potential map shows the methyl group on the TMA⁺ ion to be highly electron-deficient, facilitating this interaction. wuxibiology.com
Halogen Bonding Characterization (e.g., Bromine···Bromine Interactions)
Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. In the context of the tribromide anion ([Br3]-), the terminal bromine atoms can interact with other Lewis bases, and the nature of the Br-Br bonds themselves is a subject of theoretical interest.
Computational studies on polyhalide ionic liquids, including systems with the tetramethylammonium cation and the tribromide anion, reveal that the interactions between the cation and anion can lead to an asymmetry in the halogen-halogen interactions within the [Br3]- unit. This asymmetry is a deviation from the idealized, isolated linear anion. The presence of the cation influences the charge distribution along the tribromide chain, affecting the lengths and strengths of the two Br-Br bonds.
Electrostatic Potential Energy Mapping and Cation-Anion Interactions
Electrostatic potential energy mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. The electrostatic potential surface of the tetramethylammonium ([N(CH3)4]+) cation shows that the positive charge is not localized solely on the central nitrogen atom. Instead, due to the polarization through the sigma-bonded framework, the positive charge is distributed over the entire exterior of the ion, with the most positive regions centered on the outer tetrahedral faces of the methyl groups nih.govnih.gov. This delocalized positive charge is a key feature governing its interaction with anions.
The interaction between the tetramethylammonium cation and the tribromide anion is predominantly electrostatic. Computational studies on the interaction of the tetramethylammonium cation with halide ions indicate that the arrangement of the ions is optimized to maximize the Coulombic attraction nih.gov. In the case of tetramethylammonium chloride, the chloride anion positions itself facing one of the tetrahedral faces of the cation, interacting with three hydrogen atoms at a distance of approximately 2.39 Å nih.gov. A similar arrangement is expected for the larger tribromide anion, where the terminal bromine atoms, bearing a partial negative charge, would be directed towards the positively charged faces of the tetramethylammonium cation.
The table below summarizes the calculated charges on the atoms of the tetramethylammonium cation when paired with a chloride ion, illustrating the charge distribution. A similar distribution is anticipated in the presence of the tribromide anion.
| Atom | Calculated Charge (e) in [N(CH3)4]Cl |
|---|---|
| Nitrogen | -0.565 |
| Carbon | -0.457 |
| Hydrogen (facing Cl-) | +0.289 |
| Chloride | -0.889 |
Data derived from computational studies on tetramethylammonium chloride, which serves as a model for understanding the charge distribution in the presence of an anion. nih.gov
Mechanistic Investigations via Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products. This provides a detailed picture of the reaction mechanism.
Despite the utility of this compound in various chemical reactions, such as bromination, specific mechanistic investigations employing IRC analysis for its reactions are not extensively available in the current scientific literature. Therefore, to strictly adhere to the scope of this article, no detailed IRC analysis data for reactions involving this compound can be presented.
Thermodynamic and Kinetic Characterizations of Reaction Channels
Computational chemistry can be employed to calculate the thermodynamic and kinetic parameters of chemical reactions, such as activation energies, reaction enthalpies, and rate constants. This information is crucial for understanding the feasibility and rate of different reaction pathways.
While this compound is a known reagent in organic synthesis, detailed computational studies focusing on the thermodynamic and kinetic characterization of its specific reaction channels are not widely reported in the literature. Consequently, and in adherence to the strict focus of this article, no specific thermodynamic or kinetic data from computational studies on the reactions of this compound are included.
Reaction Mechanisms and Kinetics of Mono Tetramethylammonium Tribromide Mediated Transformations
Electrophilic Substitution Mechanisms
Mono(tetramethylammonium)tribromide is a notable reagent for electrophilic bromination, offering high regioselectivity in the functionalization of activated aromatic compounds and stereoselectivity in the addition to unsaturated systems.
Regioselective Bromination of Activated Aromatic Substrates (e.g., Phenols, Aromatic Amines)
The bromination of activated aromatic substrates such as phenols and aromatic amines using this compound demonstrates remarkable regioselectivity, predominantly yielding para-substituted products. cdnsciencepub.com This high degree of selectivity is attributed to the specific interactions between the reagent and the substrate.
Quantum mechanics (QM) studies suggest that the tetramethylammonium (B1211777) (TMA⁺) cation plays a crucial role in directing the bromination to the para position of phenols. wuxibiology.com A non-covalent interaction between the phenol (B47542) oxygen and a hydrogen atom on one of the methyl groups of the TMA⁺ cation is proposed to anchor the reagent, positioning the tribromide anion for selective attack at the para position. wuxibiology.com The activation energy for ortho bromination has been calculated to be significantly higher (approximately 20 kcal/mol) than that for para bromination, providing a quantitative explanation for the observed high para selectivity. wuxibiology.com
The proposed mechanism involves an electrophilic attack by the tribromide anion (Br₃⁻) itself, rather than free bromine. cdnsciencepub.com This is supported by computational models which indicate that the undissociated this compound is the active brominating species. wuxibiology.com The reaction is thought to proceed via a transition state where the Br₃⁻ anion approaches the para carbon of the phenol ring at an angle close to 90 degrees, facilitating optimal orbital overlap for the substitution to occur. wuxibiology.com
The reaction conditions, such as the use of aprotic and non-basic solvents, further favor this regioselective outcome, leading to high yields of the para-brominated products. cdnsciencepub.com This method provides an efficient route for the synthesis of various bromophenols and bromoanilines. researchgate.netnih.gov
Table 1: Regioselectivity in the Bromination of Phenols
| Substrate | Product | Selectivity | Reference |
|---|---|---|---|
| Phenol | p-Bromophenol | High para-selectivity | cdnsciencepub.com |
This table summarizes the observed regioselectivity in the bromination of phenolic compounds using quaternary ammonium (B1175870) tribromides.
Stereoselective and Regioselective Bromination of Unsaturated Systems (e.g., Alkenes, Alkynes, Chalcones)
This compound and its analogs, such as tetrabutylammonium (B224687) tribromide (TBATB), are effective reagents for the stereoselective and regioselective bromination of various unsaturated organic compounds, including alkenes, alkynes, and chalcones. rsc.orgresearchgate.netresearchgate.net These reagents offer a safer and more convenient alternative to molecular bromine. rsc.orgwikipedia.org
In the bromination of alkenes, quaternary ammonium tribromides typically lead to the formation of dibromoalkanes. researchgate.net The reaction often proceeds with high stereoselectivity. rsc.orgacs.org Similarly, alkynes can be stereoselectively brominated to yield dibromoalkenes. rsc.orgresearchgate.net
The bromination of chalcones, which are α,β-unsaturated ketones, using reagents like tetrabutylammonium tribromide results in the formation of α,β-dibromochalcones. researchgate.netresearchgate.net These reactions are valuable as the resulting dibrominated compounds are important intermediates in the synthesis of various heterocyclic compounds, such as flavones. researchgate.net The use of these solid, stable brominating agents often simplifies the experimental procedure and improves product yields. researchgate.netwikipedia.org
Table 2: Bromination of Unsaturated Systems
| Substrate Type | Reagent | Product Type | Key Features | References |
|---|---|---|---|---|
| Alkenes | Tetrabutylammonium tribromide | Dibromoalkanes | High stereoselectivity | rsc.orgresearchgate.net |
| Alkynes | Tetrabutylammonium tribromide | Dibromoalkenes | Stereoselective | rsc.orgresearchgate.net |
This table outlines the application of quaternary ammonium tribromides in the bromination of various unsaturated compounds.
Oxidative Reactions and Associated Mechanisms
Beyond its role in bromination, this compound and related compounds are effective oxidizing agents for a range of organic substrates. The mechanisms and kinetics of these oxidations have been the subject of detailed studies.
Oxidation of Various Organic Substrates (e.g., Sulfoxides, Alpha-Amino Acids, Vicinal and Non-Vicinal Diols)
Quaternary ammonium tribromides, such as tetrabutylammonium tribromide (TBATB), have been shown to oxidize a variety of organic functional groups. These include the oxidation of sulfoxides, α-amino acids, and both vicinal and non-vicinal diols. ias.ac.inias.ac.inresearchgate.netias.ac.in
The oxidation of α-amino acids by TBATB typically yields the corresponding carbonyl compounds and ammonia. researchgate.netias.ac.in Similarly, the oxidation of aliphatic alcohols produces aldehydes. ias.ac.in
The oxidation of diols by TBATB shows a dependence on the relative positions of the hydroxyl groups. Vicinal diols undergo glycol-bond fission, resulting in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. ias.ac.inias.ac.in In contrast, non-vicinal diols are oxidized to the corresponding hydroxycarbonyl (B1239141) compounds, with one of the alcohol groups being converted to a carbonyl group. ias.ac.inias.ac.in This difference in reaction products points to distinct mechanistic pathways for the two types of diols.
Kinetic Studies of Oxidation Processes (e.g., Reaction Order, Michaelis-Menten Kinetics, Solvent Effects, Isotope Effects)
Kinetic studies of oxidation reactions involving quaternary ammonium tribromides have provided significant insights into their mechanisms. ias.ac.inresearchgate.netias.ac.in
Reaction Order: The oxidation of various substrates, including diols and α-amino acids, is typically first-order with respect to the tribromide reagent. ias.ac.inias.ac.inresearchgate.net However, the dependence on the substrate concentration can vary.
Michaelis-Menten Kinetics: For many substrates, such as certain α-amino acids and diols, the reaction exhibits Michaelis-Menten type kinetics. ias.ac.inresearchgate.netepa.gov This observation suggests the formation of a pre-equilibrium complex between the substrate and the oxidizing species. researchgate.netias.ac.in In cases where Michaelis-Menten kinetics are not observed, a second-order dependence on the substrate is often found. researchgate.netias.ac.in
Solvent Effects: The rate of these oxidation reactions is influenced by the polarity of the solvent. An increase in the polarity of the medium, such as increasing the water content in an acetic acid-water mixture, generally leads to an increased reaction rate. ias.ac.inias.ac.inias.ac.in This suggests that the transition state is more polar than the reactants.
Isotope Effects: The study of kinetic isotope effects has been instrumental in elucidating the rate-determining step of these oxidations. For instance, the oxidation of [1,1-²H₂]ethanol shows a substantial primary kinetic isotope effect, indicating that the cleavage of a C-H bond is involved in the rate-determining step. ias.ac.in Conversely, the absence of a primary kinetic isotope effect in the oxidation of [1,1,2,2-²H₄]ethanediol suggests that C-H bond cleavage is not rate-determining in the oxidation of vicinal diols. ias.ac.inias.ac.inniscpr.res.in
A significant solvent isotope effect (k(H₂O)/k(D₂O)) has been observed in the oxidation of ethanediol, whereas it is nearly absent for non-vicinal diols like propane-1,3-diol. ias.ac.inias.ac.in This further supports different mechanisms for the oxidation of vicinal and non-vicinal diols.
Table 3: Kinetic Parameters for the Oxidation by Tetrabutylammonium Tribromide (TBATB)
| Substrate Type | Reaction Order (TBATB) | Kinetics (Substrate) | Solvent Effect (Polarity) | Key Isotope Effect Findings | References |
|---|---|---|---|---|---|
| α-Amino Acids | First | Michaelis-Menten or Second-order | Rate increases with polarity | - | researchgate.netias.ac.in |
| Vicinal Diols | First | Michaelis-Menten | Rate increases with polarity | No primary KIE for C-H cleavage | ias.ac.inias.ac.in |
| Non-vicinal Diols | First | Michaelis-Menten | Rate increases with polarity | Hydride-transfer mechanism suggested | ias.ac.inias.ac.in |
This table summarizes key kinetic data from studies on the oxidation of various organic substrates by TBATB.
Identification of Proposed Reactive Oxidizing Species (e.g., the Tribromide Anion)
In the oxidation reactions mediated by this compound and its analogs, the tribromide anion (Br₃⁻) is widely proposed to be the reactive oxidizing species. ias.ac.inias.ac.inias.ac.inontosight.ai
The linear structure and reactivity of the tribromide anion allow it to participate effectively in both oxidation-reduction and nucleophilic substitution reactions. ontosight.ai In the context of these oxidations, it is believed to act as the principal agent responsible for the observed chemical transformations.
Influence of the Cationic Moiety on Reaction Efficacy and Selectivity
The cationic part of quaternary ammonium tribromides (QATBs), while often considered a spectator ion, can significantly influence the efficacy and selectivity of the chemical transformations they mediate. The structure, size, and lipophilicity of the quaternary ammonium cation affect the reagent's solubility, crystal packing, and the nature of the ion pair with the tribromide anion, which in turn dictates its reactivity.
Research comparing various QATBs, such as tetramethylammonium tribromide (TMATB), tetraethylammonium (B1195904) tribromide (TEATB), tetrabutylammonium tribromide (TBATB), and cetyltrimethylammonium tribromide (CTMATB), has revealed noticeable differences in their performance in bromination reactions. rsc.org These differences are often attributed to the steric and electronic effects of the alkyl groups on the nitrogen atom.
In solvent-free bromination reactions of various organic substrates under thermal conditions, the reaction time and yield vary depending on the QATB used. rsc.org For instance, in the bromination of aniline, TBATB and CTMATB were found to be more efficient in terms of yield compared to TMATB and TEATB, although all reagents led to the same regioselective product. rsc.orgrsc.org This suggests that the larger, more lipophilic cations may enhance the interaction between the reagent and the substrate, especially in less polar or solvent-free environments.
The following table summarizes a comparative study of different QATBs in the bromination of various substrates under solvent-free microwave conditions, highlighting the impact of the cationic moiety on reaction time and product yield. rsc.org
Table 1: Comparative Efficacy of Quaternary Ammonium Tribromides (QATBs) in Microwave-Assisted Bromination
| Substrate | Reagent | Reaction Time (seconds) | Yield (%) |
| Aniline | TMATB | 40 | 78 |
| TEATB | 30 | 72 | |
| TBATB | 50 | 80 | |
| CTMATB | 75 | 85 | |
| Phenol | TMATB | 35 | 85 |
| TEATB | 25 | 81 | |
| TBATB | 45 | 75 | |
| CTMATB | 30 | 79 | |
| Acetanilide | TMATB | 45 | 76 |
| TEATB | 30 | 71 | |
| TBATB | 60 | 82 | |
| CTMATB | 65 | 68 |
Theoretical studies, such as those using Density Functional Theory (DFT), have also been employed to understand the effect of the cation. For example, comparisons between TBATB and CTMATB suggested that CTMATB should act as a better brominating agent, which aligns with some experimental observations. researchgate.net These computational models help in rationalizing how the cation's structure can alter the electronic properties and, consequently, the reactivity of the tribromide anion.
Role of Solvent Environment on Reaction Pathways and Selectivity (e.g., Protic vs. Aprotic Media)
The solvent environment plays a critical role in reactions mediated by this compound, influencing reaction rates, pathways, and selectivity. The choice between protic and aprotic media can significantly alter the nature of the reacting species and the stabilization of intermediates and transition states.
In general, the reactive species in these transformations is the tribromide ion (Br₃⁻). sigmaaldrich.com The polarity of the solvent can affect the dissociation of the ion pair [N(CH₃)₄]⁺[Br₃]⁻ and the subsequent dissociation of the tribromide ion itself into bromine and a bromide ion.
Studies on the oxidation of alcohols and diols using the analogous tetrabutylammonium tribromide (TBATB) have shown that the reaction rate increases with an increase in the polarity of the solvent. sigmaaldrich.comnih.gov For example, the oxidation rate of primary aliphatic alcohols increases with increasing proportions of water in an acetic acid-water solvent system. sigmaaldrich.com This is attributed to the better solvation and stabilization of the polar transition state in more polar solvents.
The nature of the solvent, whether protic or aprotic, can also dictate the reaction pathway. For instance, the reaction of chalcones with TBATB in a protic solvent like acetic acid can lead to the formation of α,β-dibromo ketones, whereas in aprotic solvents like dichloromethane, the reaction may proceed differently or with varying selectivity. researchgate.net Protic solvents can participate in the reaction mechanism, for example, by protonating the substrate or stabilizing anionic intermediates through hydrogen bonding.
The following table illustrates the effect of solvent polarity on the rate constant for the oxidation of propan-1-ol by TBATB, demonstrating the general principle applicable to QATB-mediated reactions. sigmaaldrich.com
Table 2: Effect of Solvent Polarity on the Oxidation of Propan-1-ol by TBATB
| % Acetic Acid (v/v) | % Water (v/v) | Dielectric Constant | 10³ k_obs (s⁻¹) |
| 70 | 30 | 45.8 | 5.12 |
| 60 | 40 | 52.7 | 7.61 |
| 50 | 50 | 59.6 | 11.5 |
| 40 | 60 | 66.5 | 18.3 |
| 30 | 70 | 73.4 | 31.6 |
These data clearly indicate that a more polar solvent environment accelerates the reaction, a finding that is crucial for optimizing reaction conditions in synthetic applications of this compound and related reagents.
Charge-Transfer Complex Formation and its Mechanistic Implications
The formation of charge-transfer (CT) complexes is a key mechanistic feature in many reactions involving tribromide reagents. A CT complex is formed through the interaction of an electron donor (the substrate) and an electron acceptor (the tribromide moiety), without the formation of a formal chemical bond. nih.gov This interaction involves the transfer of some electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
The mechanistic implications of CT complex formation are significant:
Pre-organization of Reactants: The formation of a CT complex brings the substrate and the brominating agent into close proximity and in a specific orientation, facilitating the subsequent, more energy-intensive steps of the reaction, such as bond breaking and bond formation.
Activation of the Substrate: The partial transfer of charge from the substrate to the tribromide ion makes the substrate more electron-deficient and thus more susceptible to nucleophilic attack or other transformations.
While direct crystallographic or extensive spectroscopic studies specifically on the charge-transfer complex of this compound with various substrates are not widely documented, the principle is well-established for related systems. For example, CT complexes have been characterized for other donors and acceptors, and their formation is a recognized strategy in catalysis. rsc.orgnih.gov The characteristic orange-yellow color of this compound itself arises from the tribromide anion, which shows an intense absorption peak in the UV region around 279 nm. researchgate.net The interaction with an electron-donating substrate can shift this absorption, providing spectroscopic evidence for the complex formation. The stability and electronic nature of this complex are crucial in determining the subsequent reaction pathway, whether it be electrophilic addition, substitution, or oxidation.
Advanced Applications of Mono Tetramethylammonium Tribromide in Organic Synthesis
Highly Selective Halogenation Reagent
Quaternary ammonium (B1175870) tribromides are recognized as effective and selective brominating agents for a wide array of organic compounds. google.comscispace.com Mono(tetramethylammonium)tribromide provides a convenient and weighable form of bromine, which allows for precise stoichiometric control in reactions, minimizing over-bromination and side product formation. wikipedia.org Its solid nature enhances its ease of use compared to the corrosive and highly toxic elemental bromine. scispace.com
Monobromination of Activated Aromatic Compounds
This compound and its analogs are particularly effective for the regioselective monobromination of activated aromatic compounds such as phenols, anilines, and aromatic ethers. These reactions typically proceed under mild conditions, often at room temperature, and show a high preference for para-substitution, yielding the desired products in high yields. researchgate.net The selectivity is a key advantage over harsher brominating agents which can lead to mixtures of isomers or polybrominated products. The reaction of tetrabutylammonium (B224687) tribromide with phenols and aromatic amines in aprotic, non-basic solvents gives exclusively the para-brominated compounds. researchgate.net
Table 1: Monobromination of Activated Aromatic Compounds
| Substrate | Product | Yield (%) |
|---|---|---|
| Phenol (B47542) | 4-Bromophenol | >90% |
| Aniline | 4-Bromoaniline | >90% |
Data derived from studies on analogous quaternary ammonium tribromides. researchgate.net
Preparation of Vicinal Dibromides from Alkenes and Alkynes
The addition of bromine to carbon-carbon double and triple bonds is a fundamental transformation in organic synthesis. This compound serves as an excellent reagent for the synthesis of vicinal (1,2-) dibromides from alkenes and alkynes. The reaction with alkenes leads to the formation of 1,2-dibromoalkanes. google.com When analogous quaternary ammonium tribromides react with alkynes, they stereospecifically produce the (E)-1,2-dibromoalkene as the sole product in high yields. researchgate.net This transformation is a key step in the synthesis of alkynes from alkenes, which involves the initial bromination to a vicinal dibromide followed by a double dehydrohalogenation. google.com
Table 2: Bromination of Alkenes and Alkynes
| Substrate | Reagent | Product |
|---|---|---|
| Alkene (C=C) | (CH₃)₄NBr₃ | Vicinal Dibromide |
| Alkyne (C≡C) | (CH₃)₄NBr₃ | (E)-1,2-Dibromoalkene |
Based on the established reactivity of quaternary ammonium tribromides. google.comresearchgate.net
Synthesis of Alpha-Bromo Acetals and Bromoacetyl Derivatives
The synthesis of α-bromo carbonyl compounds is crucial for the preparation of various pharmaceuticals and other biologically active molecules. Tetrabutylammonium tribromide, a close analog of this compound, has been successfully used for the α-bromination of acetyl derivatives to furnish bromoacetyl compounds in good yields under mild conditions (room temperature in a dichloromethane-methanol solvent system). organic-chemistry.org This method is advantageous as it avoids the use of liquid bromine, which can react with other sensitive functional groups. organic-chemistry.org Furthermore, these reagents can achieve the selective α-substitution of acetals, a transformation that is difficult with many other brominating agents. researchgate.net
Bromination of Active Methylene (B1212753) Groups (e.g., 1,3-Diketones, Beta-Ketoesters)
This compound and similar reagents exhibit remarkable selectivity in the bromination of active methylene compounds. When reacting with substrates like 1,3-diketones or β-ketoesters, the reaction selectively yields the monobrominated product. scispace.comresearchgate.net A significant advantage of this method is that the reaction halts at the mono-bromo stage, even when an excess of the brominating reagent is used, preventing the formation of α,α-dibromo derivatives. scispace.com This high degree of selectivity makes it a superior choice compared to other reagents like N-bromosuccinimide (NBS), which can produce a mixture of products. scispace.com
Table 3: Selective Monobromination of Active Methylene Compounds
| Substrate Class | Product | Selectivity |
|---|---|---|
| 1,3-Diketone | α-Bromo-1,3-diketone | Monobromination |
| β-Ketoester | α-Bromo-β-ketoester | Monobromination |
Based on the high selectivity reported for these reagents. scispace.com
Versatile Oxidizing Agent in Organic Transformations
Beyond their primary role as brominating agents, quaternary ammonium tribromides, including this compound, are also versatile oxidizing agents. google.com They can facilitate a range of oxidative transformations under mild conditions. For instance, they have been employed for the chemoselective oxidation of sulfides to sulfoxides. researchgate.net This reactivity underscores their utility as bifunctional reagents capable of participating in both halogenation and oxidation pathways.
Oxidative Cyclization Reactions
The application of quaternary ammonium tribromides extends to facilitating complex transformations such as oxidative cyclization reactions. scispace.com These reactions are powerful methods for constructing heterocyclic rings, which are core structures in many natural products and pharmaceutical agents. While specific examples detailing this compound in this role are not extensively documented, the general class of QATBs is known to promote such cyclizations. scispace.com For example, tetraethylammonium (B1195904) bromide, a closely related salt, has been shown to catalyze the intramolecular oxidative cyclization of certain salicylic (B10762653) acid derivatives to form benzo[d] scispace.comresearchgate.netdioxin-4-ones. organic-chemistry.org This suggests the potential for this compound to be used in similar synthetic strategies for heterocycle formation.
Facilitation of Heterocyclic Compound Construction
This compound is a valuable reagent in the synthesis of heterocyclic compounds, primarily by acting as an efficient brominating agent to generate key intermediates. acs.orgresearchgate.net A prominent example is its utility in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant biological and pharmaceutical activities. researchgate.netnih.gov
The typical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. chim.it However, an alternative and versatile route involves the reaction of o-phenylenediamines with α-haloketones. chim.it this compound can be used to generate these α-bromoketone intermediates in situ from ketones containing an active methylene group. researchgate.netboffinaccess.com For instance, the reaction of a 3-acetyl-2H-chromen-2-one with tetrabutylammonium tribromide (a related quaternary ammonium tribromide) generates a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate. boffinaccess.com This intermediate readily undergoes condensation and cyclization with an o-phenylenediamine (B120857) to furnish the final quinoxaline-coumarin hybrid molecule. boffinaccess.comresearchgate.net This strategy highlights the reagent's role in activating substrates for subsequent intramolecular or intermolecular cyclization, forming the heterocyclic ring system.
Oxidation of Tosylhydrazones to Tosylazoalkenes
Information regarding the specific use of this compound for the oxidation of tosylhydrazones to tosylazoalkenes could not be verified from the provided search results. While related reagents like tetrabutylammonium iodide (TBAI) have been used to promote reactions of N-tosylhydrazones to form other products like bisamides, this particular oxidative transformation is not documented for this compound in the available literature. researchgate.net
Efficient Generator of Hydrogen Bromide (HBr) for Catalytic Processes
A key feature of this compound is its ability to generate hydrogen bromide (HBr) in situ under mild conditions. When the tribromide salt is dissolved in an alcohol, it reacts to produce HBr, which can then act as a catalyst for various acid-mediated transformations. acs.org This avoids the need to handle corrosive and gaseous HBr directly, making it a safer and more convenient catalytic source. This application is particularly well-documented for the closely related compound, Tetrabutylammonium tribromide (TBATB). acs.orgorganic-chemistry.org The following sections on acetalization describe processes that rely on this in-situ HBr generation.
Chemoselective Acetalization of Carbonyl Compounds
The protection of carbonyl groups as acetals is a fundamental strategy in multi-step organic synthesis. While this transformation is traditionally catalyzed by strong acids, the use of this compound analogues offers a mild and highly selective alternative. Research extensively documents the use of catalytic amounts of Tetrabutylammonium tribromide (TBATB) for the efficient acetalization of various carbonyl compounds in the presence of a trialkyl orthoformate and an alcohol. acs.orgnih.gov
This method is notably chemoselective, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org The reaction proceeds under mild, often room temperature, conditions with short reaction times and provides excellent yields. nih.gov The catalytic nature of the reagent and the stability of other acid-sensitive functional groups, such as tert-butyldimethylsilyl (TBDMS) ethers on phenolic groups, make this a practical and valuable methodology. acs.org
The table below, based on data for the analogous TBATB, illustrates the efficiency of this catalytic system for the acetalization of various carbonyl compounds.
Table 1: TBATB-Catalyzed Acetalization of Various Carbonyl Compounds This interactive table summarizes the reaction outcomes for the acetalization of different carbonyl compounds using a catalytic amount of Tetrabutylammonium tribromide (TBATB) in the presence of triethyl orthoformate in ethanol (B145695) at room temperature. The data is sourced from studies on TBATB. acs.orgorganic-chemistry.org
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 0.5 | 98 |
| 2 | p-Chlorobenzaldehyde | 0.5 | 99 |
| 3 | p-Nitrobenzaldehyde | 0.75 | 97 |
| 4 | Cinnamaldehyde | 0.5 | 98 |
| 5 | Cyclohexanecarboxaldehyde | 0.5 | 95 |
| 6 | Cyclohexanone | 6.0 | 92 |
| 7 | Acetophenone | 7.0 | 90 |
| 8 | Benzophenone | 12.0 | 85 |
Preferential Formation of Specific Acetal Structures (e.g., 1,3-Dioxanes over 1,3-Dioxolanes)
The catalytic system employing quaternary ammonium tribromides also exhibits selectivity in the formation of cyclic acetals. Studies using the tetrabutyl analogue (TBATB) for the protection of hindered aldehydes and ketones have shown a preferential formation of six-membered 1,3-dioxanes (using 1,3-propanediol) over five-membered 1,3-dioxolanes (using ethylene (B1197577) glycol). organic-chemistry.org This selectivity is attributed to the reaction mechanism catalyzed by the in situ generated HBr, which favors the thermodynamically more stable six-membered ring for sterically demanding substrates.
Chemoselective Cleavage of Protecting Groups (e.g., Tert-Butyldimethylsilyl (TBDMS) Ethers)
The chemoselective deprotection of hydroxyl groups is crucial in the synthesis of complex molecules. While various reagents are known to cleave silyl (B83357) ethers, quaternary ammonium tribromides offer a mild method for this purpose. Although specific studies on this compound for this application are not prevalent, the related reagent Tetrabutylammonium tribromide (TBATB) is reported to be an effective reagent for the cleavage of tert-butyldimethylsilyl (TBDMS) ethers. scielo.br This deprotection is typically achieved using TBATB in methanol.
The key advantage of this method is its chemoselectivity. It allows for the removal of TBDMS ethers while other common protecting groups, such as tert-butyldiphenylsilyl (TBDPS) ethers, benzyl (B1604629) (Bn) ethers, and acetates (Ac), remain intact. This selectivity is highly valuable in synthetic sequences requiring differentiated deprotection steps. However, it should be noted that many other methods utilizing reagents like iron(III) tosylate or sodium cyanide have also been developed for the mild and chemoselective deprotection of TBDMS ethers. scielo.briwu.edu
Utility as a Phase Transfer Catalyst in Organic Synthesis
This compound can function indirectly as a phase transfer catalyst (PTC). In reactions where the tribromide is consumed, such as in brominations or as an HBr source, it generates the corresponding quaternary ammonium bromide salt—in this case, Tetramethylammonium (B1211777) bromide (TMAB). boffinaccess.com This resulting TMAB can then act as a phase transfer catalyst, shuttling anions from an aqueous or solid phase into an organic phase where the reaction occurs. chemkente.com
Phase transfer catalysis is particularly useful in heterogeneous reaction systems, enhancing reaction rates by improving the contact between reactants in immiscible phases. wikipedia.orgnih.gov However, the efficacy of TMAB as a PTC is considered lower than its more lipophilic counterparts like Tetrabutylammonium bromide (TBAB). core.ac.uk Studies comparing the catalytic activity of various tetraalkylammonium salts have shown that TMAB can be an inactive catalyst in certain reactions where the longer alkyl chains of TBAB provide the necessary lipophilicity to effectively transfer ions into the organic phase. core.ac.uk Therefore, while TMATB can be a precursor to a PTC, its effectiveness in this role is context-dependent and may be limited compared to other quaternary ammonium salts.
Current Challenges and Future Research Directions
Development of Novel and Even More Environmentally Benign Synthetic Routes
A primary challenge in the utilization of TMATB lies in its traditional synthesis, which often involves hazardous reagents like elemental bromine and hydrobromic acid. ias.ac.ingoogle.com These methods, while effective, pose significant environmental and safety concerns. Consequently, a major thrust of current research is the development of greener synthetic protocols.
Recent advancements have focused on the in situ generation of the tribromide anion from less hazardous bromide sources through oxidation. One promising approach involves the biomimetic oxidation of quaternary ammonium (B1175870) bromides. This method utilizes a transition metal ion, such as molybdate, to activate hydrogen peroxide, which then oxidizes the bromide ion. google.com This process completely avoids the use of molecular bromine and HBr, representing a significant step towards a more sustainable synthesis. google.com
Another innovative and environmentally friendly method employs sodium hypochlorite (B82951) as the oxidizing agent to convert bromide to the tribromide anion. researchgate.net This technique has been successfully used to synthesize a range of organic ammonium tribromides, including TMATB, and offers a novel route that sidesteps traditional, more hazardous reagents. researchgate.net
Future research in this area will likely focus on refining these greener methods to improve yields, reduce reaction times, and expand the substrate scope. The exploration of other mild oxidizing agents and catalytic systems will be crucial in developing even more efficient and environmentally benign syntheses of TMATB and its analogs.
Exploration of Expanded Reactivity Profiles and Novel Synthetic Transformations
Mono(tetramethylammonium)tribromide has demonstrated considerable versatility as a brominating agent for a variety of organic compounds. researchgate.net Its applications range from the bromination of aromatic compounds to the transformation of silylated monofluoroalkenes. researchgate.netscribd.com However, the full extent of its reactivity profile remains an active area of investigation.
Researchers are continually exploring new synthetic transformations that can be achieved using TMATB and other quaternary ammonium tribromides. For instance, these reagents have been successfully employed in the bromination of activated aromatics, polycyclic aromatic hydrocarbons, and sensitive heterocyclic compounds like imidazole. ias.ac.in Furthermore, they have proven effective in the bromination of alkenes and ketones. ias.ac.in
The chemoselectivity of these reagents is a particularly interesting aspect. For example, it is possible to selectively brominate an activated aromatic ring in the presence of an olefinic double bond. ias.ac.in This selectivity opens up possibilities for the synthesis of complex molecules with multiple functional groups.
Future research will likely focus on uncovering novel reactivities of TMATB, potentially beyond its role as a simple brominating agent. This could include its use in catalytic cycles, as a precursor to other reactive intermediates, or in multicomponent reactions. A deeper understanding of the factors that govern its reactivity and selectivity will be key to expanding its synthetic utility.
| Substrate Type | Specific Example | Product | Reference |
| Activated Aromatic | Aniline | p-Bromoaniline or 2,4,6-Tribromoaniline | ias.ac.in |
| Polycyclic Aromatic | Anthracene | Bromoanthracene | ias.ac.in |
| Heteroaromatic | Imidazole | 2,4,5-Tribromoimidazole | ias.ac.in |
| Alkene | General Alkenes | Dibromoalkanes | ias.ac.in |
| Ketone | Acetophenone | Bromomethyl phenyl ketone | ias.ac.in |
| Silylated Monofluoroalkene | Not Specified | Brominated/Desilicobrominated Product | researchgate.netscribd.com |
Deeper Mechanistic Understanding of Complex Reaction Systems and Intermediates
While the synthetic applications of TMATB are expanding, a detailed mechanistic understanding of many of its reactions is still evolving. The tribromide anion (Br₃⁻) is the key reactive species, acting as an electrophilic source of bromine. However, the precise mechanisms of bromine transfer, the nature of reaction intermediates, and the role of the quaternary ammonium cation in influencing reactivity and selectivity are not fully elucidated for all reaction types.
For instance, in the bromination of complex substrates, the reaction may proceed through various intermediates, and the pathway can be influenced by solvent, temperature, and the presence of catalysts. A deeper mechanistic insight is crucial for optimizing reaction conditions, predicting outcomes for new substrates, and designing more selective transformations.
Future research in this domain will likely involve a combination of experimental and computational studies. Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be employed to detect and characterize transient intermediates. Kinetic studies will help to unravel the reaction pathways and determine the rate-determining steps. This fundamental knowledge will be invaluable for the rational design of new synthetic methods based on TMATB.
Integration with Advanced Catalytic Systems and Flow Chemistry Approaches
The integration of TMATB with advanced catalytic systems and modern reaction technologies like flow chemistry presents a significant opportunity to enhance its synthetic utility. While TMATB itself is a reagent, its reactivity can be modulated and expanded through catalysis. For example, the development of catalytic systems that can regenerate the active brominating species from the bromide byproduct would lead to more atom-economical processes.
Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and ease of scalability, is another promising frontier. The use of TMATB in flow reactors could enable reactions that are difficult to control in batch processes, such as highly exothermic brominations. The solid nature of TMATB also lends itself to use in packed-bed reactors, simplifying product purification.
Future research will likely focus on the design of novel catalytic systems that work in concert with TMATB. This could include photoredox catalysis or phase-transfer catalysis to expand the scope of bromination reactions. The development of robust and efficient flow chemistry protocols for TMATB-mediated transformations will also be a key area of investigation, paving the way for more sustainable and scalable production of brominated compounds.
Computational Design of Enhanced Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry offers a powerful tool for understanding and predicting the behavior of chemical systems. In the context of TMATB, computational modeling can provide valuable insights into its reactivity, regioselectivity, and stereoselectivity. By modeling the transition states of different reaction pathways, it is possible to predict which products are likely to form and to understand the factors that control the selectivity.
For example, in the bromination of a molecule with multiple potential reaction sites, computational methods can help to identify the most favorable site for attack by the tribromide anion. This predictive power can guide the experimental design of selective bromination reactions, saving time and resources. Furthermore, computational studies can be used to design modified quaternary ammonium cations that could enhance the reactivity or selectivity of the tribromide anion.
Future research in this area will involve the use of increasingly sophisticated computational models to study complex reaction systems involving TMATB. The development of accurate and efficient computational methods for predicting regioselectivity and stereoselectivity will be a major focus. The ultimate goal is to move towards the in silico design of highly selective bromination reactions using TMATB.
Sustainable Practices and Waste Minimization in this compound Utilization
The drive towards green chemistry necessitates a focus on sustainable practices and waste minimization in all chemical processes, including those involving TMATB. While the development of environmentally benign synthetic routes for TMATB is a crucial first step, the sustainability of its use in subsequent reactions must also be considered.
Future research will continue to focus on developing a circular economy around the use of TMATB. This will involve the optimization of byproduct recycling processes, the exploration of biodegradable quaternary ammonium cations, and the development of more reactions that can be carried out under solvent-free or in environmentally benign solvents. The overarching aim is to establish TMATB as a truly green and sustainable reagent for organic synthesis.
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive bromides .
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors released during decomposition .
- Emergency Measures : Neutralize spills with sodium thiosulfate to reduce bromine; rinse exposed areas with copious water .
How does the stability of this compound vary under different storage conditions?
Advanced Research Question
- Moisture Sensitivity : Store in desiccators with PO to prevent hydrolysis. Degradation products (e.g., Br) can be quantified via ion chromatography .
- Thermal Stability : Long-term storage at >25°C accelerates decomposition. TGA-DSC studies show exothermic decomposition above 150°C, necessitating refrigeration .
- Light Exposure : UV-Vis spectra indicate tribromide anion degradation under UV light; use amber glass containers .
What mechanistic insights explain the regioselectivity of this compound in allylic bromination?
Advanced Research Question
- Electrophilic Bromine Release : The tribromide anion (Br) dissociates to Br and Br, with the latter acting as the electrophile. Kinetic isotope effects (KIE) and DFT calculations reveal transition-state stabilization by the tetramethylammonium cation .
- Steric Effects : Bulky cations favor less sterically hindered sites. Compare with smaller cations (e.g., NH) to isolate steric vs. electronic factors .
How can computational modeling guide the design of reactions using this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model solvent-cation interactions to predict solvation effects on bromide dissociation .
- Density Functional Theory (DFT) : Calculate transition-state energies for bromination pathways to identify selectivity drivers (e.g., charge distribution in intermediates) .
- QSAR Studies : Correlate cation structure (e.g., alkyl chain length) with catalytic activity to design improved analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
